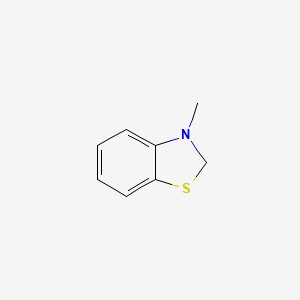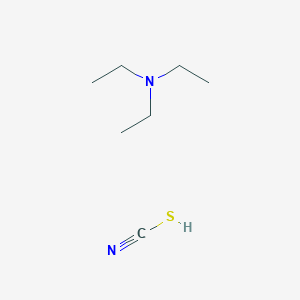
N,N-diethylethanamine; thiocyanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine; thiocyanic acid is a compound formed by the combination of N,N-diethylethanamine and thiocyanic acid in a 1:1 ratio. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine; thiocyanic acid typically involves the reaction of N,N-diethylethanamine with thiocyanic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylethanamine; thiocyanic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines and thiocyanates.
Substitution: The compound can undergo substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, thiocyanates, and substituted derivatives of N,N-diethylethanamine .
Aplicaciones Científicas De Investigación
N,N-diethylethanamine; thiocyanic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which N,N-diethylethanamine; thiocyanic acid exerts its effects involves the interaction of its functional groups with molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions, while the N,N-diethylethanamine moiety can interact with biological molecules through hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-diethylethanamine; thiocyanic acid include:
Triethylamine: A tertiary amine with similar chemical properties but without the thiocyanate group.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Thiocyanic acid: The parent compound of the thiocyanate group
Uniqueness
This compound is unique due to the presence of both the N,N-diethylethanamine and thiocyanate groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
32061-78-2 |
|---|---|
Fórmula molecular |
C7H16N2S |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;thiocyanic acid |
InChI |
InChI=1S/C6H15N.CHNS/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;3H |
Clave InChI |
QLHCYPWYDGVVPA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C(#N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


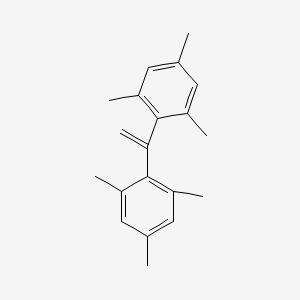
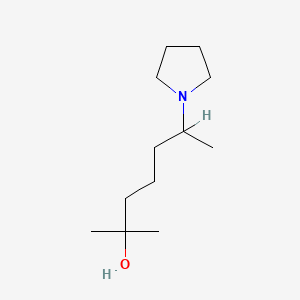
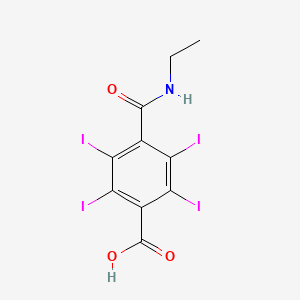
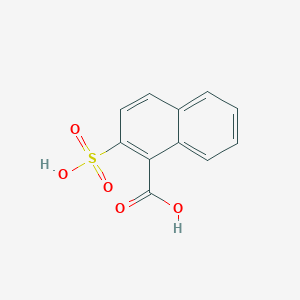

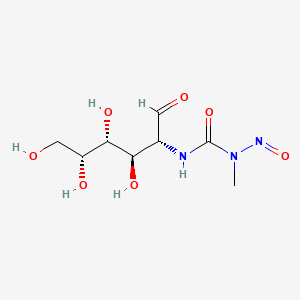
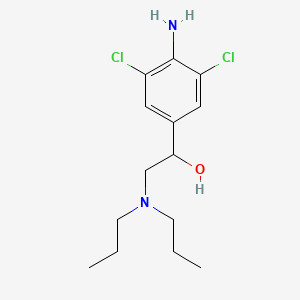
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
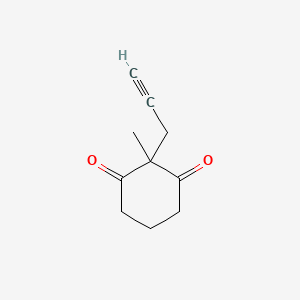
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)

